molecular formula C14H11FO2 B2727301 Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate CAS No. 1528793-42-1

Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B2727301
CAS No.: 1528793-42-1
M. Wt: 230.238
InChI Key: OXQXCKWNRPBRDU-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 3-position of the biphenyl ring and a carboxylate ester group at the 2-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3-fluorophenylboronic acid with 2-bromobenzoic acid methyl ester in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: 3-fluoro-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 3-fluoro-[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the 3-position enhances its stability and reactivity compared to other biphenyl derivatives. Additionally, the carboxylate ester group provides a versatile functional handle for further chemical modifications.

Properties

IUPAC Name

methyl 2-fluoro-6-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQXCKWNRPBRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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